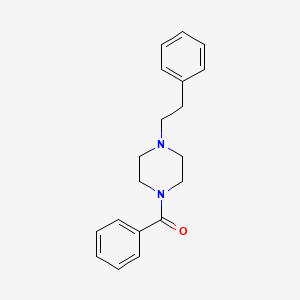
1-benzoyl-4-(2-phenylethyl)piperazine
描述
1-benzoyl-4-(2-phenylethyl)piperazine (BZP) is a psychoactive drug that belongs to the piperazine chemical class. It was initially synthesized in the 1970s as a potential anthelmintic (anti-worm) agent, but later gained popularity as a recreational drug due to its stimulant effects. BZP has been reported to induce feelings of euphoria, increased energy, and heightened alertness. In recent years, BZP has gained attention in the scientific community for its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用机制
1-benzoyl-4-(2-phenylethyl)piperazine acts as a non-selective serotonin and dopamine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulant drugs such as cocaine and amphetamines. This compound has also been shown to have affinity for several other receptors, including adrenergic, histaminergic, and muscarinic receptors.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been reported to increase the release of the stress hormone cortisol and the neurotransmitter norepinephrine. This compound has been shown to have a low potential for addiction and dependence compared to other stimulant drugs.
实验室实验的优点和局限性
1-benzoyl-4-(2-phenylethyl)piperazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and has a well-defined mechanism of action. This compound has also been shown to have a low potential for toxicity and side effects. However, its potential for abuse and regulation in many countries limit its use in research.
未来方向
There are several potential future directions for research on 1-benzoyl-4-(2-phenylethyl)piperazine. One area of interest is its potential use in the treatment of depression and other mood disorders. This compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for abuse and dependence.
科学研究应用
1-benzoyl-4-(2-phenylethyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter, which plays a critical role in the regulation of mood and anxiety. This compound has been investigated for its potential use in the treatment of depression, anxiety, and other neurological disorders.
属性
IUPAC Name |
phenyl-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(18-9-5-2-6-10-18)21-15-13-20(14-16-21)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHRLPNPRGWPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide](/img/structure/B4184633.png)
![3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4184647.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4184655.png)
![6-methyl-1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184660.png)

![3-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4184672.png)
![N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184685.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)
![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4184700.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4184707.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4184714.png)
